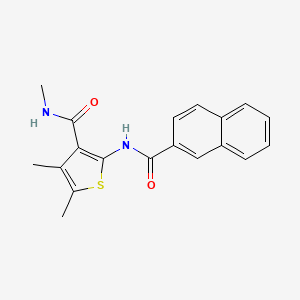

N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Naphthalene Group: The naphthalene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

The compound N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide is a specialized organic molecule with potential applications across various scientific fields. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.

Structure and Composition

This compound features a thiophene ring substituted with a naphthalene amide group and multiple methyl groups. This unique structure contributes to its diverse chemical reactivity and solubility characteristics.

Physicochemical Properties

- Molecular Formula: C17H18N2OS

- Molecular Weight: 302.40 g/mol

- Solubility: Soluble in organic solvents such as DMSO and DMF.

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical applications due to its biological activity:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It is believed to interfere with cellular signaling pathways involved in tumor growth and proliferation.

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens, suggesting potential use as an antibacterial or antifungal agent.

Material Science

In material science, the compound's unique structural features enable its use in developing advanced materials:

- Organic Light Emitting Diodes (OLEDs): Due to its electronic properties, this compound can be utilized in the fabrication of OLEDs, enhancing light emission efficiency.

- Conductive Polymers: The incorporation of this compound into polymer matrices could improve the electrical conductivity of materials used in flexible electronics.

Research and Development

Research on this compound continues to expand into new areas:

- Biological Studies: Ongoing studies are investigating the mechanism of action of this compound in cellular systems to better understand its potential therapeutic effects.

- Chemical Synthesis: Researchers are exploring synthetic pathways to create derivatives of this compound that may enhance its efficacy or reduce toxicity.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of this compound revealed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Targeted therapy with reduced side effects |

| Antimicrobial agents | Combat antibiotic resistance | |

| Material Science | OLEDs | Enhanced light emission efficiency |

| Conductive polymers | Improved electrical properties | |

| Research & Development | Biological mechanism studies | Deeper understanding of therapeutic effects |

| Synthetic derivative exploration | Development of improved compounds |

Wirkmechanismus

The mechanism of action of N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide

- N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene-2-carbonyl group and thiophene ring system contribute to its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound features a thiophene ring substituted with a naphthalene amide and a carboxamide functional group. Its chemical structure can be represented as follows:

This compound exhibits its biological activity primarily through the following mechanisms:

- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of known chemotherapeutic agents like colchicine and may lead to apoptosis in cancer cells .

- Antioxidant Activity : The compound can modulate oxidative stress pathways by interacting with the Nrf2-Keap1 signaling pathway. This interaction enhances the expression of antioxidant enzymes, providing protective effects against cellular damage .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, although detailed mechanisms remain to be fully elucidated .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells), results demonstrated significant growth inhibition at concentrations as low as 10 µM. The compound induced apoptosis through activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Study 2: Oxidative Stress Modulation

A separate investigation focused on the compound's role in modulating oxidative stress in neuronal cells exposed to neurotoxic agents. Treatment with this compound significantly increased the expression levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting its potential for neuroprotective applications.

Eigenschaften

IUPAC Name |

N,4,5-trimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQIPYBRJHDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.